1,4,7-Trioxaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
CAS No. |
176-34-1 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-7-5-6(1)8-3-4-9-6/h1-5H2 |
InChI Key |
SBJSXZBYZIAVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12OCCO2 |
Origin of Product |
United States |
Isolation, Biosynthetic Hypotheses, and Natural Product Context
Discovery and Isolation of 1,4,7-Trioxaspiro[4.4]nonane Moieties in Natural Products
The this compound ring system is a unique structural moiety that has been identified in natural products. Its discovery is relatively recent, highlighting the ongoing exploration of novel chemical structures from natural sources. The isolation of compounds containing this spiroketal from the organic extract of Turraea delphinensis (Meliaceae) marked a significant finding in the field of natural product chemistry. acs.org This discovery expanded the known diversity of spiroketal-containing secondary metabolites. The process of isolating such compounds involves sophisticated separation and purification techniques, including various forms of chromatography, to separate the complex mixture of metabolites present in the plant extract. d-nb.infonih.gov
A prominent example of a natural product featuring the this compound system is a recently discovered cycloartane (B1207475) triterpenoid (B12794562). vipslib.com This compound, isolated from Turraea delphinensis, was the first reported triterpenoid to possess a this compound moiety as part of its side chain. acs.org The identification of this novel cycloartane was part of a broader investigation that yielded 51 secondary metabolites from the plant, including 14 previously unknown terpenoids. acs.org The unique structure of this triterpenoid underscores the structural diversity that can arise from the combination of a common scaffold like a pentacyclic triterpenoid with a rare heterocyclic system. nih.gov
Table 1: Example of a Natural Product Containing the this compound Moiety
| Compound Name | Natural Source | Compound Type | Structural Feature of Note |
|---|
The structural elucidation of complex natural products, particularly those containing spiroketal moieties, presents several challenges. Spiroketals can exist as a mixture of stereoisomers, and their rigid, conformationally constrained nature requires detailed spectroscopic analysis for unambiguous structure determination. beilstein-journals.orgnih.gov
Key challenges include:
Isomerization: Spiroketals can be prone to isomerization or epimerization under even mildly acidic conditions, which can complicate isolation and analysis. researchgate.net This lability can lead to the formation of the thermodynamically favored isomer, which may not be the form present in the natural source. researchgate.netarkat-usa.org
Conformational Complexity: The spiroketal unit can exist in different conformations. Determining the most stable conformation, which is often stabilized by the anomeric effect, requires a combination of NMR techniques (like HMBC and NOE experiments) and computational molecular mechanics calculations. beilstein-journals.org
Spectroscopic Analysis: While modern hyphenated techniques like LC-NMR-MS have made structure elucidation easier, assigning the absolute configuration of multiple stereocenters within a complex spiroketal-containing molecule remains a difficult task. nih.govbeilstein-journals.org It often necessitates advanced methods such as X-ray crystallography or extensive chiral derivatization studies. nih.gov
Proposed Biosynthetic Pathways of the this compound System
The precise biosynthetic pathway for the this compound system, particularly in the context of the triterpenoid from Turraea delphinensis, has not been fully elucidated. However, hypotheses can be formulated based on known enzymatic reactions that form other spiroketal structures in nature.
The formation of spiroketals in natural products is generally an enzyme-mediated process that ensures high stereospecificity. acs.org It is hypothesized that the this compound moiety is formed via the action of specific enzymes on a suitable acyclic precursor, likely a polyketide or an oxidized triterpenoid side chain. Several classes of enzymes are known to catalyze spiroketalization:
Flavoenzymes: In the biosynthesis of rubromycin, flavoprotein monooxygenases and a flavoprotein oxidase catalyze an extensive oxidative rearrangement of a polycyclic aromatic precursor to form the spiroketal core. nih.gov A similar oxidative cascade could be involved in forming the trioxaspiro-nonane system from a triterpenoid precursor.
Spiroacetal Cyclases: Dedicated spiroacetal cyclase enzymes have been identified in the biosynthesis of polyketide antibiotics like oligomycin (B223565) and ossamycin. nih.gov These enzymes catalyze the stereospecific cyclization of a dihydroxy-ketone intermediate. It is plausible that a novel cyclase is responsible for constructing the this compound ring system.
AveC-type Proteins: In avermectin (B7782182) biosynthesis, the enzyme AveC exhibits a dual function, catalyzing both the stereospecific spiroketalization and a subsequent dehydration. acs.org This suggests that complex, multi-functional enzymes could be involved in generating the final spiroketal structure.
The formation of the this compound likely involves the enzyme-catalyzed cyclization of a precursor containing appropriately positioned hydroxyl and carbonyl groups on a triterpenoid side chain.
Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules in the laboratory. engineering.org.cn While a specific biomimetic total synthesis of a this compound-containing natural product has not been reported, general principles of biomimetic synthesis can be applied to devise potential routes. engineering.org.cnnih.gov
A plausible biomimetic approach would involve mimicking the proposed biosynthetic pathway. This could entail:
Cascade Reactions: A synthetic strategy could be designed to trigger a cascade of reactions from a linear precursor, mimicking the efficiency of enzymatic processes. nih.gov For instance, the acid-catalyzed cyclization of a precursor containing multiple hydroxyl groups can lead to the formation of spiro-tricyclic disaccharides, demonstrating the feasibility of such cascades. mdpi.comcsic.es
Oxidative Cyclization: A key step would likely be an oxidative cyclization of a polyol precursor, designed to mimic the action of monooxygenases. This could be achieved using chemical oxidants that selectively target specific positions on a synthetic intermediate derived from a triterpenoid scaffold.
Chemoenzymatic Synthesis: An advanced approach could integrate chemical synthesis with enzymatic catalysis. engineering.org.cn A synthetic precursor of the triterpenoid side chain could be subjected to a specific cyclase or oxidase enzyme to perform the key stereoselective spiroketalization step.
These biomimetic strategies, inspired by proposed biogenetic pathways, provide a powerful tool for the total synthesis of complex natural products and for verifying biosynthetic hypotheses. chemrxiv.org
Advanced Synthetic Methodologies for 1,4,7 Trioxaspiro 4.4 Nonane and Its Derivatives
Strategies for the Formation of the Spiro[4.4]nonane Ring System
The creation of the characteristic spirocyclic core of 1,4,7-Trioxaspiro[4.4]nonane relies on a variety of synthetic strategies, ranging from classical acid-catalyzed reactions to more contemporary cyclization and cascade sequences.
Classic Ketalization and Transketalization Approaches
Traditional methods for the synthesis of spiroketals often involve the acid-catalyzed reaction of a ketone with a diol. In the context of this compound, this would typically involve the reaction of a suitable keto-diol precursor. Brønsted acids, such as triflic acid or concentrated sulfuric acid, have been historically used to facilitate the dilactonization of diallylmalonate derivatives, which can be precursors to spirobislactones with a similar spiro[4.4]nonane core. mdpi.com Lewis acids like antimony pentafluoride (SbF₅) have also been employed in the cycloisomerization of 1,6-dienes to generate spirobislactone stereoisomers. mdpi.com
Transketalization, another classical approach, involves the equilibrium-driven transfer of a ketal protecting group from a donor molecule to a diol. While specific examples for this compound are not extensively detailed in the provided search results, the general principle applies to the formation of spiroketals from precursors containing existing ketal functionalities.
Novel Cyclization and Cascade Sequences for Spiroketal Construction
More recent and sophisticated methods for constructing the spiro[4.4]nonane system involve innovative cyclization and cascade reactions. These approaches often offer higher efficiency and stereocontrol.
Gold-catalyzed reactions have emerged as a powerful tool. For instance, the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides a direct and efficient route to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions. mdpi.com This method takes advantage of the ability of gold catalysts to activate alkyne functionalities towards intramolecular nucleophilic attack. mdpi.com Similarly, gold-catalyzed alkyne-diol cycloisomerization has been utilized for the synthesis of oxygenated 5,5-spiroketals. beilstein-journals.org
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach. researchgate.net For example, catalytic asymmetric halocyclization cascade reactions of olefinic keto-acids have been developed to synthesize chiral spiroketals. sioc-journal.cn Another innovative strategy involves a gold and iridium sequential catalytic system for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides, leading to spiroketals with excellent enantioselectivities. researchgate.net Hypervalent iodine reagents have also been employed to mediate cascade annulation reactions, converting diarylacetylenes into fused spiro polycyclic compounds. beilstein-journals.org
Table 1: Comparison of Selected Novel Cyclization Methods
| Catalytic System | Starting Material Type | Key Transformation | Reference |
|---|---|---|---|
| Gold(I) | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Alkyne activation and cyclization | mdpi.com |
| Gold/Iridium | Racemic 2-(1-hydroxyallyl)phenols and alkynols | Asymmetric allylation/spiroketalization | researchgate.net |
| Hypervalent Iodine | Diarylacetylenes | Cascade annulation | beilstein-journals.org |
| Gold | Alkyne-diol | Cycloisomerization | beilstein-journals.org |
Stereocontrol in the Synthesis of Chiral this compound Derivatives
The biological activity of spiroketal-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to control the relative stereochemistry of newly formed chiral centers. In the context of spiroketal synthesis, this can be achieved through various strategies. One approach involves the use of substrate control, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.
Solvent-dependent stereoselective spirocyclizations of exo-glycal epoxides have been shown to be effective. nih.gov For instance, acid-catalyzed cyclization with TsOH can lead exclusively to the thermodynamically favored retention spiroketals. nih.gov The choice of solvent can play a dramatic role in directing the stereochemical pathway of epoxide-opening reactions. nih.gov Additionally, one-pot three-component reactions have been developed for the highly diastereoselective synthesis of spirocycloalkane fused pyrazolo[3,4-b]pyridine derivatives, showcasing the power of multicomponent strategies in achieving stereocontrol. rsc.org
Enantioselective Methodologies
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is crucial as different enantiomers can exhibit vastly different biological activities. wikipedia.org
A well-established method for achieving enantioselectivity is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate. wikipedia.orgwilliams.edu This auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a product with a specific configuration. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
This approach offers a practical and predictable way to control stereochemistry and is applicable to a broad range of substrates. williams.edu While specific applications of chiral auxiliaries for the synthesis of this compound were not the primary focus of the search results, the principles of this methodology are widely applied in the synthesis of various chiral spirocyclic systems. wikipedia.orgwilliams.edu For example, the Evans oxazolidinone system is a highly utilized chiral auxiliary in asymmetric synthesis. williams.edu The enantioselective synthesis of tricyclic amino acid derivatives has also been achieved using chiral auxiliaries in organocatalysis. beilstein-journals.org
Asymmetric Catalysis in Spiroketal Formation
The creation of chiral spiroketals, including derivatives of the this compound framework, is a significant objective in modern organic synthesis due to their presence in biologically active natural products and their utility as chiral ligands. Asymmetric catalysis provides the most sophisticated approach to control the stereochemistry at the spirocyclic center.
Several catalytic systems have been developed for the enantioselective synthesis of spiroketals. Although direct asymmetric synthesis of the parent this compound is not extensively documented, the principles are well-established through the synthesis of analogous structures. Gold and iridium sequential catalysis has been successfully employed in the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols, yielding spiroketals with excellent enantioselectivities. nih.gov This dual catalytic system facilitates an in-situ generation of vinyl ethers which then undergo an asymmetric allylation and spiroketalization. nih.gov
Palladium catalysis also offers powerful tools for constructing chiral spiro-compounds. One innovative method involves a Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition, which delivers chiral (N,N)-spiroketals in high yields and enantioselectivities from racemic starting materials. sciety.org Furthermore, chiral diphosphine ligands based on an aromatic spiroketal backbone (SKP ligands) have been developed. sci-hub.se These ligands, prepared through a tandem asymmetric hydrogenation-spiroketalization sequence, exhibit remarkable flexibility and can enforce unusually large bite angles in transition metal complexes, leading to high performance in asymmetric reactions like allylic amination. sci-hub.se
Brønsted acid catalysis represents another frontier. Highly acidic and confined chiral microenvironments, such as those provided by Imidodiphosphorimidate (IDPi) catalysts, can activate simple enones for enantioselective Diels-Alder reactions with dienes. nih.gov This strategy allows for the rapid construction of enantiopure spirocarbocyclic scaffolds, simultaneously forming multiple stereocenters, including the critical spiroquaternary center. nih.gov
Table 1: Overview of Selected Asymmetric Catalytic Systems for Spiroketal Synthesis
| Catalytic System | Reaction Type | Key Features | Relevant Precursors | Ref |
|---|---|---|---|---|
| Gold/Iridium Sequential Catalysis | Enantioselective Cascade | In situ generation of vinyl ethers followed by asymmetric allylation/spiroketalization. | Racemic 2-(1-hydroxyallyl)phenols and alkynols | nih.gov |
| Palladium with Chiral Ligands | Enantioconvergent Aminocarbonylation | Formal [3+1+1] spiroannulation using racemic heterobiaryl triflates and CO. | Quinazoline-derived heterobiaryl triflates, amines | sciety.org |
| Chiral Diphosphine Ligands (SKP) | Asymmetric Allylic Amination | Ligand backbone is a chiral aromatic spiroketal; enforces large bite angles. | Morita−Baylis−Hillman (MBH) adducts | sci-hub.se |
| Chiral Brønsted Acid (IDPi) | Intermolecular Diels-Alder | Confined acid catalyst activates challenging substrates with high regio- and enantioselectivity. | Exo-enones and acyclic dienes | nih.gov |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties. Research has focused on introducing functional groups at various positions on the spiro-ring system.
Functionalization at Peripheral Positions (e.g., chloromethyl, carboxylic acid derivatives)
The introduction of functional groups such as carboxylic acids provides a handle for further chemical transformations, including polymerization or conjugation to other molecules. The direct synthesis of this compound-9-carboxylic acid has been reported, making this functionalized derivative accessible. sigmaaldrich.com Another related example is the synthesis of 2-((allyloxy)methyl)-1,4,6-trioxaspiro[4.4]nonane from γ-butyrolactone and allyl glycidyl (B131873) ether. nih.gov This molecule contains a reactive allyl group, suitable for subsequent modifications like crosslinking. nih.gov Gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid is a highly efficient method to produce 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, which are spiro-bis-γ-lactone structures. mdpi.com This reaction proceeds in mild conditions with quantitative yields and tolerates a variety of substituents on the aryl rings. mdpi.com
Introduction of Alkyl and Aryl Substituents
The incorporation of alkyl and aryl groups onto the spiroketal framework can significantly influence its properties. For instance, 2-methyl-1,4,6-trioxaspiro[4.4]nonane has been used in cationic copolymerization studies. acs.orgresearchgate.net The synthesis of more complex aryl-substituted spiro compounds has also been achieved. A gold(I)-catalyzed reaction has been developed for the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com This method is notable for its efficiency and mild conditions. mdpi.com While on a related spiro[4.5] system, manganese(III)-based reactions have been used to synthesize 9,9-diaryl-2,7,8-trioxaspiro[4.5]decan-1-ones, demonstrating a viable strategy for introducing two aryl groups at the spiro-center. vjs.ac.vn
Mechanistic Investigations and Chemical Reactivity of 1,4,7 Trioxaspiro 4.4 Nonane
Ring-Opening Reactions and Stability Studies
The stability of the 1,4,7-Trioxaspiro[4.4]nonane ring system and its propensity to undergo ring-opening reactions are central to understanding its chemical character. These transformations can be initiated by various reagents and conditions, leading to a range of products.
Acid-Catalyzed Degradation Pathways
Under acidic conditions, this compound and its derivatives are susceptible to degradation through ring-opening reactions. The reaction of 2-chloromethyl-1,4,6-trioxaspiro(4.4)nonane with polar reagents, which serves as a model for the cationic polymerization of spiro ortho esters, demonstrates a preferential protonation of one of the oxygen atoms within the dioxolane ring. osti.gov This initial protonation is followed by the addition of a counterion to the α-carbon atom of the tetrahydrofuran (B95107) ring. osti.gov The accumulation of lactone byproducts during the storage of spiro ortho esters is attributed to reactions with polar impurities, proceeding through hydroxy ester intermediates. osti.gov
The cationic ring-opening polymerization of related spiro-orthoesters is influenced by both the monomer's ring size and the polymerization temperature, which affect conversion rates, polymerization modes, and the molecular weights of the resulting polymers. rsc.org For instance, in the cationic photopolymerization of cis-2,3-tetramethylene-1,4,6-trioxaspiro nonane, the process can be photosensitized by anthracene. rsc.org
Nucleophilic and Electrophilic Ring-Opening Mechanisms
The ring-opening of spiro systems like this compound can also be achieved through nucleophilic and electrophilic attack. The regioselectivity of these reactions is largely governed by steric and electronic effects. magtech.com.cn Generally, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to an oxygen atom. magtech.com.cn Conversely, in the presence of an acid, weaker nucleophiles can attack the more substituted carbon atom adjacent to an oxygen. magtech.com.cn
Reactions Involving Spiroketal Functional Groups
The spiroketal functionality of this compound is a key site for various chemical transformations, including attempts at olefination and derivatization reactions.
Derivatization Reactions (e.g., acetylation)
Derivatization of the this compound scaffold can be achieved through various reactions. For instance, the reaction of 2-(bromomethyl)-5-oxo-tetrahydrofuran with 1,2-epoxyhexane, followed by dehydrobromination, yields 2-butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane. researchgate.net In a different approach, the synthesis of 2,7,8-trioxaspiro researchgate.netdecan-1-ones has been accomplished through a manganese(III)-based reaction of 1,1-diarylethenes and 2-acetylbutyrolactone (B121156) in the presence of air. vjs.ac.vnvjs.ac.vn
1,4,7 Trioxaspiro 4.4 Nonane As a Synthetic Building Block and Intermediate
Applications in Complex Molecule Synthesis
The rigid framework of 1,4,7-trioxaspiro[4.4]nonane makes it an ideal starting point for the construction of intricate molecular architectures. Its utility spans the creation of complex polyether chains to serving as a foundational precursor in the total synthesis of natural products.
Construction of Polycyclic Ethers and Carbohydrate Mimetics
Polycyclic ethers are a class of natural products known for their complex structures and potent biological activities, such as those found in marine toxins. nih.gov The synthesis of these molecules represents a significant challenge in organic chemistry. Spiroketals like this compound can serve as key intermediates or structural mimics in the assembly of these complex polyether frameworks. The defined stereochemistry and rigid conformation of the spiroketal unit can help control the three-dimensional arrangement of the growing polyether chain.
Furthermore, the oxygen-rich structure of this compound makes it a suitable scaffold for the design of carbohydrate mimetics. By presenting hydroxyl groups or other functional handles in a spatially defined manner, derivatives of this spiroketal can mimic the structure of sugars and interact with biological targets such as enzymes and receptors that typically bind carbohydrates.
Precursors for Natural Product Total Synthesis (e.g., fungal metabolites, triterpenoids)
The total synthesis of complex natural products is a powerful driver of new synthetic methodology. The this compound framework has been identified as a key structural component in recently discovered natural products.
Notably, a triterpenoid (B12794562) featuring a this compound side chain was isolated from the tropical plant Turraea delphinensis. This was the first report of such a moiety within this class of natural products, highlighting its novel presence in nature. rsc.org The discovery of this structural motif in natural sources validates its significance and provides a direct target for total synthesis efforts, where synthetic versions of this compound and its derivatives are essential starting materials. chemrxiv.orgresearchgate.netnih.govnih.gov The development of synthetic routes to these natural products not only allows for their detailed biological study but also opens avenues for creating structurally related analogues with potentially improved properties.
Table 1: Natural Product Classes Featuring Spiroketal Motifs
| Natural Product Class | Relevance of Spiroketal Moiety | Key Synthetic Challenge |
|---|---|---|
| Polycyclic Ethers | Forms rigid structural units within the larger macrocycle. nih.gov | Stereocontrolled synthesis of multiple fused ether rings. |
| Triterpenoids | Recently discovered as a novel side chain, expanding the known structural diversity of this class. rsc.org | Efficient and stereoselective construction of the unique trioxaspiro[4.4]nonane unit. |
| Fungal Metabolites | Spiroketals are common, contributing to bioactivity. | Accessing diverse stereoisomers to match the natural product. |
Chiral Pool Utilization and Stereodivergent Synthesis
Many derivatives of this compound are chiral. This chirality can be leveraged in asymmetric synthesis through a "chiral pool" approach, where a readily available, enantiomerically pure natural product (like a sugar or amino acid) is used as the starting material. tcichemicals.comscielo.br By starting with a chiral precursor, chemists can create complex molecules with a high degree of stereocontrol.
Moreover, the spiroketal core is an excellent platform for stereodivergent synthesis. This advanced strategy aims to produce any and all possible stereoisomers of a target molecule by changing the reagents or reaction conditions. mskcc.org Given that the biological activity of a molecule can vary dramatically between different stereoisomers, having access to all of them is crucial for drug discovery and chemical biology. The development of kinetically-controlled spiroketal-forming reactions is essential for this purpose, allowing for the synthesis of specific, sometimes less thermodynamically stable, isomers that might possess unique biological functions. mskcc.org
Role in Medicinal Chemistry Lead Generation (Focus on synthetic strategy and scaffold design)
The unique three-dimensional properties of the this compound scaffold make it highly valuable in the field of medicinal chemistry for the generation of lead compounds.
Scaffold for New Chemical Entities (NCEs)
In the quest for New Chemical Entities (NCEs), medicinal chemists are increasingly moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Spirocycles are ideal for this purpose as they possess an inherent three-dimensionality. tandfonline.com The this compound core provides a rigid and novel scaffold upon which various functional groups can be appended in precise spatial orientations. This allows for the exploration of chemical space in three dimensions, increasing the likelihood of specific and potent interactions with biological targets like proteins and enzymes. tandfonline.com
Derivatives such as this compound-9-carboxylic acid are examples of how this scaffold can be functionalized to serve as a precursor in drug design programs. sigmaaldrich.com The spiroketal framework is considered a privileged pharmacophore in drug discovery, and its incorporation into screening libraries can lead to the identification of novel lead compounds for a variety of diseases. researchgate.netrsc.org
Design of Rigid Conformations for Ligand Design
A key principle in modern drug design is the concept of conformational constraint. By designing ligands that are pre-organized into the correct conformation for binding to a biological target, a significant improvement in binding affinity and selectivity can be achieved. The spiroketal unit is exceptionally useful in this regard. psu.edu
The fusion of two rings through a single spiro atom creates a rigid structure with a limited number of well-defined conformations. tandfonline.com This rigidity helps to reduce the entropic penalty upon binding to a protein, as the molecule does not lose as much conformational freedom. The this compound scaffold serves as a rigid anchor, allowing medicinal chemists to position key interacting functional groups along well-defined three-dimensional vectors, thereby optimizing interactions within a protein's binding site. mskcc.orgpsu.edu This controlled presentation of functionality is a powerful strategy for designing highly potent and selective ligands. sci-hub.se
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 177-12-8 | C₆H₁₀O₃ |
| This compound-9-carboxylic acid | 15528895-32-9 | C₇H₁₀O₅ |
| Cyclohexanone | 108-94-1 | C₆H₁₀O |
| Ethylene glycol | 107-21-1 | C₂H₆O₂ |
| Griseofulvin | 126-07-8 | C₁₇H₁₇ClO₆ |
| Spiperone | 749-02-0 | C₂₃H₃₁FN₄O₂ |
| Fluspirilene | 1841-19-6 | C₂₉H₃₁F₂N₃O |
Applications in Polymer Chemistry and Advanced Materials
1,4,7-Trioxaspiro[4.4]nonane as a Monomer for Ring-Opening Polymerization (ROP)
Ring-opening polymerization (ROP) of cyclic monomers is a crucial method for producing a wide range of polymers. This compound and its derivatives are particularly interesting monomers for this process. The polymerization typically proceeds via a cationic mechanism, where an initiator activates the monomer, leading to the cleavage of one or both rings and the subsequent formation of a polymer chain. This process can be initiated by various cationic initiators, including Lewis acids like boron trifluoride (BF₃). tesisenred.netscribd.com
One of the significant advantages of using spiro monomers like this compound is the potential for reduced shrinkage or even volume expansion during polymerization. tesisenred.netencyclopedia.pubmdpi.com This is a notable benefit in applications where dimensional stability is critical, such as in dental resins and precision coatings. researchgate.net The double ring-opening process, where two bonds are broken for each new polymer bond formed, is the primary reason for this volumetric behavior. tesisenred.netresearchgate.net
The ROP of this compound and its substituted variants yields polymers with ether and ketal (or acetal) linkages in the backbone, structures not readily accessible through conventional polymerization methods. The specific structure of the resulting polymer, whether a poly(ether-ester) or another arrangement, depends on the monomer's substituents and the polymerization conditions. tesisenred.net
For instance, the BF₃-initiated ROP of this compound results in a poly(ether ester). scribd.com Derivatives of this spiro compound, such as those with methylene (B1212753) groups, can undergo radical ring-opening polymerization to create polymers containing ester and ketone units in the main chain and cyclic acetal (B89532) groups as side chains. researchgate.netcjps.org The versatility of this monomer allows for the synthesis of a diverse family of polymers with tailored functionalities.
Table 1: Examples of Polymerization of this compound Derivatives and Resulting Polymer Structures
| Monomer Derivative | Polymerization Type | Resulting Polymer Structure | Reference |
|---|---|---|---|
| This compound | Cationic ROP | Poly(ether ester) | scribd.com |
| 2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane | Free Radical ROP | Backbone with ester and ketone units, cyclic acetal side chain | researchgate.net |
| cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.4]nonane | Photoinitiated Cationic ROP | Poly(trans-2-oxycyclohexyl butanoate) | mdpi.com |
Control of Polymer Architecture and Molecular Weight
Achieving control over polymer architecture—such as linearity, branching, and topology—and molecular weight is fundamental to designing materials with specific properties. In the context of this compound polymerization, these parameters are influenced by several factors, including the choice of initiator, monomer-to-initiator ratio, temperature, and solvent.
Cationic ROP can sometimes be challenging to control, but strategies have been developed to manage the polymerization of related spiro monomers. For example, living or controlled polymerization techniques can be employed to produce polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This level of control is crucial for applications requiring well-defined materials. Research into the cationic polymerization of similar spiroorthoesters has demonstrated that high molecular weight polymers with controlled structures can be achieved. researchgate.net
The kinetics of the polymerization play a significant role. Studies on related spiro monomers have shown that reaction conditions can dictate the polymerization pathway. For instance, in the polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, the polymerization rate and course are significantly impacted by the presence of co-initiators or even trace amounts of moisture. acs.org This highlights the sensitivity of the system and the need for precise control over reaction conditions to tailor the final polymer architecture.
Integration into Functional Polymer Systems
The unique ketal or acetal linkages formed from the polymerization of this compound are key to its integration into functional polymer systems. These linkages can be designed to be sensitive to specific stimuli, such as temperature or pH, enabling the creation of smart or responsive materials.
The integration of dynamic covalent bonds into polymer networks allows for the creation of materials that can change their properties, such as stiffness or shape, in response to thermal stimuli. While research on this compound specifically for this purpose is emerging, the principle relies on the reversibility of the bonds in the polymer backbone. At elevated temperatures, the polymerization of spiroorthoesters can form poly(ether-ester)s. tesisenred.net The reversibility of these linkages can potentially be exploited to design self-healing or reprocessable materials, where the polymer network can depolymerize and repolymerize upon heating and cooling cycles. rsc.org
A significant application of polymers derived from this compound is in the field of degradable polymers. The ketal or acetal groups incorporated into the polymer backbone are susceptible to hydrolysis under acidic conditions. This acid-lability makes these polymers attractive for biomedical applications, such as drug delivery systems or temporary implants, where the material is designed to break down into smaller, non-toxic molecules that can be cleared by the body.
The degradation rate can be tuned by modifying the chemical structure of the polymer. For example, the hydrophobicity of the polymer chain can influence the access of water to the acid-sensitive linkages, thereby controlling the speed of degradation. This tunability is a key advantage in designing materials for specific ecological or biomedical applications where a controlled lifespan is required. scribd.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Boron trifluoride |
| 2-Butyl-7-methylene-1,4,6-trioxaspiro(4,4)nonane |
| cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.4]nonane |
Advanced Spectroscopic and Stereochemical Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of 1,4,7-Trioxaspiro[4.4]nonane in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a full assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the spirocyclic framework.
While specific experimental spectra for this compound are not widely published, a detailed assignment can be predicted based on established chemical shift principles and data from analogous structures.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum is expected to show distinct signals for the protons in the two five-membered rings. The protons on carbons adjacent to the oxygen atoms (C2, C3, C6, C8, C9) would appear in the downfield region (typically 3.5-4.5 ppm) due to the deshielding effect of the electronegative oxygen. The ¹³C NMR spectrum will display signals corresponding to each unique carbon environment. The spiro carbon (C5), being bonded to two oxygen atoms, is expected to have the most downfield chemical shift among the saturated carbons.
Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2, 3 | ~ 1.8 - 2.0 | ~ 25 - 35 |
| 5 (spiro) | - | ~ 110 - 120 |
| 6, 9 | ~ 3.8 - 4.0 | ~ 65 - 75 |
| 8 | ~ 3.7 - 3.9 | ~ 68 - 78 |
Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
2D NMR for Connectivity Elucidation
Two-dimensional NMR experiments are essential to confirm the atomic connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would show correlations between the protons on C2 and C3, and among the protons on C6, C8, and C9, confirming the individual ring structures.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal (e.g., the proton signal at ~3.8 ppm to the carbon signal at ~70 ppm for C6/C9).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would be observed from the protons on C6 and C9 to the spiro carbon (C5), and from the protons on C2 and C3 to C5, unequivocally establishing the spirocyclic connection point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information for stereochemical and conformational analysis.
The spiro[4.4]nonane ring system is not planar and can exist in various conformations. The preferred conformation is determined by minimizing steric interactions and stabilizing electronic effects, such as the anomeric effect.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.govmdpi.com It measures the differential absorption of left and right circularly polarized light by a sample.
The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not produce an ECD signal.
However, if a chiral derivative of this compound were synthesized (for example, by introducing a substituent on one of the rings), ECD would become an indispensable tool for assigning its absolute configuration. The process involves:
Experimental Measurement: The ECD spectrum of the chiral derivative is recorded.
Computational Prediction: Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TDDFT), are performed to predict the theoretical ECD spectra for both possible enantiomers (R and S) of the molecule.
Comparison: The experimental spectrum is compared with the calculated spectra. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
A search of crystallographic databases indicates that the specific crystal structure of the parent this compound has not been reported. However, the structure of a closely related derivative, (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, has been determined, providing valuable insight into the conformation of the spiro[4.4]nonane framework. In this derivative, the five-membered rings adopt envelope or twist conformations to relieve ring strain. This solid-state data serves as a crucial reference point for understanding the likely conformations of the parent compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₆H₁₀O₃), the exact mass is 130.06299 Da.
Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺•) is formed. This ion is energetically unstable and undergoes fragmentation. The fragmentation of cyclic ethers and ketals often involves characteristic pathways such as α-cleavage (cleavage of a bond adjacent to an oxygen atom) and ring-opening reactions. nsf.govnih.gov
A plausible fragmentation pattern for this compound would involve initial cleavage within one of the rings, followed by the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).
Table 2. Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 130 | [C₆H₁₀O₃]⁺• | (Molecular Ion) |
| 101 | [C₅H₉O₂]⁺ | •CHO |
| 100 | [C₅H₈O₂]⁺• | CH₂O |
| 87 | [C₄H₇O₂]⁺ | •C₂H₃ |
| 72 | [C₃H₄O₂]⁺• | C₃H₆O |
| 57 | [C₃H₅O]⁺ | C₃H₅O₂ |
Note: This table represents a proposed fragmentation pattern. The relative abundance of each fragment would depend on its stability.
The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of the two five-membered rings and the arrangement of the three oxygen atoms.
Computational and Theoretical Studies of 1,4,7 Trioxaspiro 4.4 Nonane
Conformational Analysis and Energy Minimization
The conformational landscape of a molecule dictates its physical and chemical properties. For 1,4,7-Trioxaspiro[4.4]nonane, which features a spirocyclic system containing two fused rings (a tetrahydrofuran (B95107) and a 1,3-dioxolane (B20135) ring) sharing a central spiro atom, a complex array of conformers would be expected. The puckering of these five-membered rings and their relative orientations would give rise to various conformers with different energies.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques ideally suited for exploring the conformational space of molecules. MM methods would allow for the rapid calculation of the potential energy of different conformers, helping to identify the most stable, low-energy structures. MD simulations could then provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations.
However, a search of the scientific literature did not yield any studies that have applied MM or MD simulations to this compound. Consequently, there are no published data tables detailing the relative energies, geometric parameters (bond lengths, bond angles, dihedral angles), or population analysis of its conformers.
Quantum Mechanical (QM) Calculations (Ab Initio, DFT)
For a more accurate understanding of the energetics and electronic properties of the conformers of this compound, Quantum Mechanical (QM) calculations, such as Ab Initio and Density Functional Theory (DFT) methods, would be necessary. These first-principles calculations provide a much more detailed picture of the electronic structure and can more accurately predict the relative stabilities of different conformations.
Despite the power of these methods, no specific Ab Initio or DFT studies on this compound have been reported in the literature. Therefore, no data tables of calculated energies, dipole moments, or other quantum chemical descriptors for its conformers are available.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods can provide valuable insights into where a molecule is likely to react and the mechanisms of those reactions.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound would determine its nucleophilic and electrophilic character, respectively.
Without specific QM calculations, the HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability, remains unknown for this compound. There are no published data tables listing the energies of the frontier orbitals or visualizing their shapes, which would be crucial for predicting its behavior in chemical reactions.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to map out the entire energy profile of a chemical reaction, including the identification of transition states and the calculation of activation energies. This would be invaluable for understanding the mechanisms of reactions involving this compound, such as its hydrolysis or reactions with various electrophiles and nucleophiles.
As with the other computational aspects, there is a lack of published research on reaction pathway modeling for this specific spiroketal. Therefore, no data is available on the energetics of potential reaction pathways or the geometries of the transition states involved.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Highly Substituted Systems
The synthesis of the basic 1,4,7-Trioxaspiro[4.4]nonane framework is well-established; however, the next frontier lies in the development of methods to create highly substituted and stereochemically complex analogues. Traditional methods often rely on thermodynamically controlled spiroketalization, which may not be suitable for accessing less stable, yet potentially more biologically active, isomers.
Future research is focused on kinetically controlled reactions that allow for the selective formation of a desired stereoisomer, irrespective of its thermodynamic stability. acs.org This approach is crucial for building libraries of diverse spiroketal compounds for biological screening. nih.gov Methodologies such as methanol-induced kinetic spirocyclization reactions are being explored to achieve stereocontrolled synthesis with high precision. researchgate.net
Furthermore, the principles of diversity-oriented synthesis (DOS) are being applied to generate collections of structurally diverse spiroketals. acs.orgnih.gov By systematically varying the substituents and stereochemistry around the this compound core, researchers can explore a wider chemical space to identify compounds with novel functions. This involves the development of modular synthetic routes that allow for the easy introduction of various functional groups.
A summary of emerging synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Key Advantages |
| Kinetically Controlled Spiroketalization | Reactions designed to form the less thermodynamically stable isomer by controlling reaction conditions and reagents. | Access to a wider range of stereoisomers, potential for novel biological activity. |
| Asymmetric Synthesis | The use of chiral catalysts or auxiliaries to produce enantiomerically pure substituted spiroketals. | Production of specific enantiomers, which is critical for pharmaceutical applications. |
| Diversity-Oriented Synthesis (DOS) | The creation of large libraries of structurally diverse molecules from a common starting material. | Efficient exploration of chemical space for drug discovery and materials science. |
| Transition Metal-Catalyzed Cyclizations | Employing metals like gold, iridium, or copper to catalyze the formation of the spiroketal ring under mild conditions. | High efficiency, excellent stereocontrol, and compatibility with a wide range of functional groups. |
Exploration of New Catalytic Systems for Spiroketal Formation
The formation of the spiroketal linkage is a critical step in the synthesis of this compound derivatives. While acid catalysis is the conventional method, research is shifting towards more sophisticated and selective catalytic systems.
Transition-metal catalysis has emerged as a powerful tool for spiroketal synthesis. Catalysts based on gold, silver, and iridium have been shown to facilitate spiroketalization under mild conditions with high efficiency and stereoselectivity. nih.govresearchgate.netsci-hub.se These catalysts often activate alkyne or allene (B1206475) functionalities, leading to cascade reactions that rapidly build molecular complexity. Synergistic catalysis, combining a transition metal with a Lewis or Brønsted acid, is also a promising avenue for developing highly selective transformations. nih.gov
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of spiroketals. Chiral Brønsted acids and bifunctional catalysts, such as aminothioureas, have been successfully employed to induce high levels of enantioselectivity in spiroketalization reactions. nih.govnih.gov These catalysts operate through mechanisms involving hydrogen bonding and the formation of chiral ion pairs, providing a high degree of control over the stereochemical outcome.
The table below highlights some of the novel catalytic systems being explored:
| Catalyst Type | Example | Mechanism of Action |
| Transition Metal | Gold(I) complexes, Iridium/Brønsted acid dual catalysts | π-acid activation of alkynes or allenes, leading to intramolecular cyclization. |
| Organocatalyst | Chiral Phosphoric Acids, Aminothioureas | Formation of chiral ion pairs with oxocarbenium ion intermediates, directing nucleophilic attack. |
| Enzymatic | Spiroketal Synthases, Flavoenzymes | Template-based catalysis within an active site, providing precise control over stereochemistry and redox state. researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of complex organic syntheses from traditional batch processes to continuous flow and automated platforms is a major trend in modern chemistry. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput synthesis and optimization. rsc.org
Flow chemistry is particularly well-suited for spiroketalization reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities. chemrxiv.orgnih.gov Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks. chemrxiv.org The application of flow chemistry has been shown to accelerate complex natural product synthesis, including those containing spiroketal motifs. sci-hub.se The development of a continuous flow process for the synthesis of this compound derivatives would enable rapid and efficient production for further research and application.
Automated synthesis platforms , often guided by artificial intelligence, are revolutionizing the way molecules are made. researchgate.net These systems can design synthetic routes, execute reactions, and purify products with minimal human intervention. researchgate.net Integrating the synthesis of substituted 1,4,7-Trioxaspiro[4.4]nonanes into such platforms would allow for the rapid generation of libraries of compounds for screening in drug discovery and materials science. This approach facilitates high-throughput experimentation and the discovery of new structure-activity relationships.
Advanced Material Science Applications and Responsive Systems
The unique structural and chemical properties of the this compound moiety make it an attractive building block for advanced materials. Its acid-labile spiroketal linkage is of particular interest for the development of "smart" or responsive materials.
Degradable Polymers: Incorporating spiroketal units into the backbone of polymers can render them degradable under acidic conditions. researchgate.netresearchgate.net This is a highly desirable property for biomedical applications, such as drug delivery systems, where the polymer vehicle needs to break down into non-toxic components after releasing its therapeutic cargo. researchgate.net The acidic environment of tumor tissues or intracellular compartments like endosomes and lysosomes can trigger the degradation of spiroketal-containing polymers, leading to targeted drug release. researchgate.netnih.gov
Responsive Hydrogels: Spiroketals can also be used as cross-linkers to form hydrogels. nih.govnih.gov These hydrogels can exhibit pH-responsive swelling and degradation behavior. nih.gov Such materials have potential applications in tissue engineering, regenerative medicine, and as matrices for the controlled release of therapeutic agents. The degradation products of this compound-based materials are expected to be small, hydrophilic molecules, which is advantageous for biocompatibility.
The table below summarizes potential material science applications:
| Application Area | Material Type | Responsive Stimulus | Potential Function |
| Drug Delivery | Nanoparticles, Micelles | Acidic pH | Targeted release of therapeutics in diseased tissues or cells. researchgate.net |
| Tissue Engineering | Scaffolds, Hydrogels | Acidic pH | Biodegradable supports for cell growth and tissue regeneration. nih.gov |
| Smart Coatings | Polymer Films | Acidic Vapors/Liquids | Sensors or materials with tunable surface properties. |
| Biomedical Implants | Degradable Polymers | Physiological pH changes | Temporary implants that degrade as the tissue heals. |
Bio-Inspired Synthesis and Investigation of Biosynthetic Enzymes
Nature is a master architect of complex spiroketal-containing molecules. Studying the biosynthetic pathways of these natural products can provide valuable inspiration for the development of novel synthetic strategies. nih.gov
Bio-inspired synthesis seeks to mimic nature's approach to building complex molecules. This often involves cascade reactions where multiple bonds are formed in a single step, leading to highly efficient and elegant syntheses. Understanding how enzymes construct spiroketals can guide the design of catalysts and reaction conditions that replicate these transformations in the laboratory.
Biosynthetic Enzymes: A key area of emerging research is the characterization of enzymes responsible for spiroketal formation in nature. In many cases, these reactions are catalyzed by specialized enzymes within polyketide synthase (PKS) pathways. nih.govwikipedia.org For instance, in the biosynthesis of the rubromycin family of antibiotics, a series of flavin-dependent enzymes, including a "spiroketal synthase," orchestrate a complex oxidative rearrangement to form the spiroketal core. researchgate.netnih.govresearchgate.net The study of these enzymes provides insights into how nature achieves remarkable control over stereochemistry and reactivity. nih.gov Future research may focus on harnessing these enzymes, or engineered versions thereof, as biocatalysts for the synthesis of novel this compound derivatives. This chemoenzymatic approach could provide access to complex structures that are difficult to obtain through traditional chemical synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4,7-Trioxaspiro[4.4]nonane, and how is its structural integrity validated?
- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of diols or epoxides with ketones. For example, acid-catalyzed spirocyclization of 1,3,5-trioxane derivatives with cyclopropane precursors has been reported for analogous spiro compounds . Structural confirmation employs:
- NMR spectroscopy (¹H/¹³C) to verify spiro connectivity and substituent positions.
- X-ray crystallography for absolute stereochemical assignment .
- Mass spectrometry (HRMS) to confirm molecular formula.
Q. How does the electronic and steric environment of this compound influence its stability under acidic or basic conditions?
- Methodology : Stability studies involve exposing the compound to controlled pH environments (e.g., HCl/NaOH solutions) and monitoring degradation via:
- HPLC/GC-MS to identify decomposition products (e.g., aldehydes or oligomers) .
- Kinetic analysis using Arrhenius plots to determine activation energy for hydrolysis.
Advanced Research Questions
Q. What mechanistic insights explain contradictions in polymerization behavior of this compound derivatives under cationic vs. radical conditions?
- Methodology : Comparative studies using catalysts like BF₃·OEt₂ (cationic) vs. TEMPO (radical-mediated):
- Cationic polymerization favors ether-carbonate oligomers via oxocarbenium intermediates .
- Radical pathways yield crosslinked polymers through methylene group reactivity .
Q. How can computational modeling resolve ambiguities in the conformational dynamics of this compound?
- Methodology :
- DFT calculations (e.g., B3LYP/6-31G*) to map energy minima for spiro ring puckering .
- MD simulations to study solvent effects on ring flexibility.
- Key Insight : The 1,4,7-trioxa system exhibits greater torsional strain than analogous dioxaspiro compounds, impacting reactivity in ring-opening reactions .
Q. What strategies mitigate stereochemical challenges during asymmetric synthesis of this compound derivatives?
- Methodology :
- Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce spiro center configuration.
- Kinetic vs. thermodynamic control : Acid-catalyzed equilibria favor thermodynamically stable 22R isomers, while low-temperature conditions preserve kinetic 22S products .
- Validation : Coupling constants (³J) in NMR distinguish chair vs. twist-boat conformers .
Key Research Gaps
- Synthetic Scalability : Current methods for this compound lack enantioselective protocols.
- Biological Relevance : Limited data on bioactivity; spiro ethers in natural products (e.g., cephalostatins) suggest potential for cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
